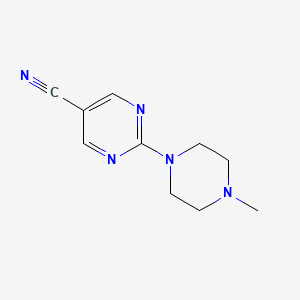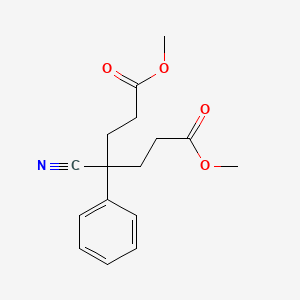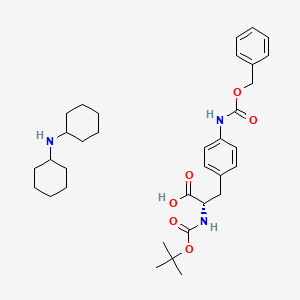
2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile” is a derivative of pyrimidine-5-carbonitrile . Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . They have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been achieved through various methods . The synthesis process often involves heating under reflux in pyridine . The approaches using enamino ketones indicate the great potential of these reagents as building blocks in the creation of the pyrimidobenzimidazole scaffold .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring attached to a piperazine ring . The structures of these compounds were confirmed by the existence of 1 H NMR singlet signals .Aplicaciones Científicas De Investigación
2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile has been used in a variety of scientific research applications. It is an inhibitor of the enzyme dihydrofolate reductase (DHFR) and has been used to study the function of proteins in vitro and in vivo. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used in studies of the regulation of gene expression.
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest . The specific interactions between the compound and CDK2, such as binding sites and affinity, require further investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in cancer cells . The exact biochemical pathways and downstream effects involved in this process are complex and may vary depending on the cellular context.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest and potentially apoptosis . This makes the compound a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile in laboratory experiments is that it is a relatively simple and inexpensive compound to synthesize. It also has a wide range of applications, making it a useful tool for studying the function of proteins in vitro and in vivo. However, one limitation of using this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
Future research may focus on the use of 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile in combination with other compounds to further enhance its anti-tumorigenic and anti-inflammatory effects. Additionally, further studies could be conducted to investigate the role of this compound in regulating gene expression and its potential use as an anticancer drug. Other potential future directions include exploring the effects of this compound on other enzymes and proteins, as well as its potential use as an antiviral agent.
Métodos De Síntesis
2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile is synthesized by reacting 4-methyl-1-piperazine with 2-chloro-5-nitropyrimidine in the presence of a base such as sodium hydroxide. The reaction is done at a temperature of 80°C for a period of 2-3 hours. The resulting product is a yellow-brown powder with a melting point of 180-182°C.
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-14-2-4-15(5-3-14)10-12-7-9(6-11)8-13-10/h7-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSDFEAXDJXAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-alaninol](/img/structure/B6351220.png)




![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)




![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)